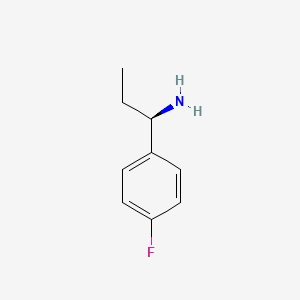

(R)-1-(4-Fluorophenyl)propan-1-amine

CAS No.: 239105-45-4

Cat. No.: VC7403994

Molecular Formula: C9H12FN

Molecular Weight: 153.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 239105-45-4 |

|---|---|

| Molecular Formula | C9H12FN |

| Molecular Weight | 153.2 |

| IUPAC Name | (1R)-1-(4-fluorophenyl)propan-1-amine |

| Standard InChI | InChI=1S/C9H12FN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1 |

| Standard InChI Key | BWZFVQWUKNCKQL-SECBINFHSA-N |

| SMILES | CCC(C1=CC=C(C=C1)F)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (R)-1-(4-Fluorophenyl)propan-1-amine comprises a three-carbon amine chain (propan-1-amine) attached to a fluorinated benzene ring at the para position. The fluorine atom’s electronegativity and the chiral center at the first carbon of the propane chain critically influence its reactivity and interactions .

Table 1: Key Physicochemical Properties

The compound’s amine group confers basicity, while the fluorine atom enhances lipophilicity and metabolic stability, traits often sought in pharmaceutical candidates. Its stereochemistry is preserved through asymmetric synthesis techniques, which are essential for maintaining enantiomeric purity.

Synthesis and Asymmetric Methodologies

The synthesis of (R)-1-(4-Fluorophenyl)propan-1-amine typically employs chiral catalysts or enantiomerically pure starting materials to achieve the desired (R)-configuration. Asymmetric hydrogenation and resolution methods are commonly used, leveraging transition-metal catalysts or enzymatic processes to control stereoselectivity.

Key Steps in Synthesis:

-

Substrate Preparation: 4-Fluorophenylacetone is often used as a precursor.

-

Asymmetric Amination: Chiral catalysts, such as rhodium complexes with phosphine ligands, facilitate the addition of ammonia or amine equivalents to the ketone group.

-

Purification: Chromatographic techniques isolate the (R)-enantiomer from potential byproducts.

Table 2: Representative Synthesis Conditions

| Parameter | Detail |

|---|---|

| Catalyst | Rhodium-(R)-BINAP complex |

| Reaction Temperature | 25–50°C |

| Yield | 70–85% |

| Enantiomeric Excess (ee) | >98% |

These methods highlight the precision required to maintain stereochemical integrity, which is critical for applications in drug development.

| Compound | Activity | Target |

|---|---|---|

| (S)-1-(4-Fluorophenyl)propan-1-amine | Dopamine reuptake inhibition | DAT transporter |

| 1-(3-Fluorophenyl)propan-1-amine | Serotonin receptor antagonism | 5-HT2A |

These comparisons underscore the need for further studies to elucidate the specific biological profile of (R)-1-(4-Fluorophenyl)propan-1-amine.

Related Compounds and Structural Analogues

The compound’s enantiomer, (S)-1-(4-Fluorophenyl)propan-1-amine, and meta-fluorinated analogues demonstrate how positional isomerism and chirality alter physicochemical and biological properties. For instance, the (S)-enantiomer may exhibit distinct receptor binding kinetics due to spatial arrangement differences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume